REACTION_CXSMILES
|
FC(F)(F)C1C=CC([N:9]2[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH2:10]2)=NC=1.Br[C:19]1[S:20][CH:21]=[C:22]([C:24]([F:27])([F:26])[F:25])[N:23]=1.C(OC(=O)N[C@@H]1CCN(C2C(C(F)(F)F)=CC=CN=2)C1)(C)(C)C.FC(F)(F)C1C(N2CC[C@@H](N)C2)=NC=CC=1>>[F:25][C:24]([F:27])([F:26])[C:22]1[N:23]=[C:19]([N:9]2[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH2:10]2)[S:20][CH:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)N1CCC(CC1)N)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(N1)C(F)(F)F
|
Name
|
D1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N[C@H]1CN(CC1)C1=NC=CC=C1C(F)(F)F)=O
|
Name
|
D2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C(=NC=CC1)N1C[C@@H](CC1)N)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following were prepared
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1N=C(SC1)N1CCC(CC1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |